REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[OH-].[Na+].[CH3:16]C(C)=O.O>CO>[CH3:16][O:12][C:11](=[O:13])[C:4]1[CH:3]=[C:2]([I:1])[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=C(C(=O)O)C1)C(=O)O
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
DISSOLUTION
|
Details
|
redissolve the residue in diethyl ether (100 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the aqueous layer
|
Type
|
WASH
|
Details
|
wash with diethyl ether (50 mL)
|
Type
|
STIRRING
|
Details
|
Stir for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filter off solid
|
Type
|
WASH
|
Details
|
Wash the solid with water
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(C(=O)O)=CC(=C1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |